molecular formula C21H18BrClN2O3 B2906154 (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide CAS No. 1327175-91-6

(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B2906154
CAS No.: 1327175-91-6
M. Wt: 461.74
InChI Key: KLYBELJIHOFVLV-DAFNUICNSA-N
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Description

(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a chlorophenyl group, and a chromene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogen substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound acts as a ligand, binding to metal ions through its oxygen and nitrogen atoms . This binding can influence the stability, reactivity, and biological activity of the resulting complexes. Molecular docking studies have identified potential binding sites and pathways involved in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-bromo-2-[(2-chlorophenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and its ability to form stable complexes with various metal ions

Properties

IUPAC Name

6-bromo-2-(2-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3/c22-14-7-8-19-13(10-14)11-16(20(26)24-12-15-4-3-9-27-15)21(28-19)25-18-6-2-1-5-17(18)23/h1-2,5-8,10-11,15H,3-4,9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYBELJIHOFVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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